molecular formula C27H20BrNO B13781147 2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide

2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide

Cat. No.: B13781147
M. Wt: 454.4 g/mol
InChI Key: WYLVEYZGEBPDKI-UHFFFAOYSA-M
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Description

2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide is a complex organic compound with a unique structure that includes a quinoline moiety fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with benzaldehyde derivatives under acidic conditions, followed by cyclization and bromination steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to the inhibition of key cellular processes. The compound’s quinoline moiety allows it to intercalate into DNA, disrupting replication and transcription . Additionally, it may inhibit enzymes involved in cell signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide is unique due to its fused quinoline and phenyl structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H20BrNO

Molecular Weight

454.4 g/mol

IUPAC Name

2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide

InChI

InChI=1S/C27H20NO.BrH/c29-27(23-14-12-21(13-15-23)20-7-2-1-3-8-20)19-28-18-6-11-25-24-10-5-4-9-22(24)16-17-26(25)28;/h1-18H,19H2;1H/q+1;/p-1

InChI Key

WYLVEYZGEBPDKI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC=CC4=C3C=CC5=CC=CC=C54.[Br-]

Origin of Product

United States

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